Pak4-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

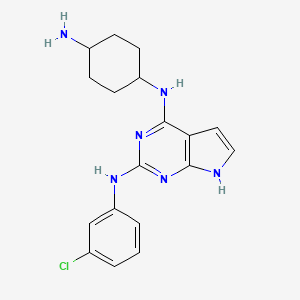

Molecular Formula |

C18H21ClN6 |

|---|---|

Molecular Weight |

356.9 g/mol |

IUPAC Name |

4-N-(4-aminocyclohexyl)-2-N-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C18H21ClN6/c19-11-2-1-3-14(10-11)23-18-24-16-15(8-9-21-16)17(25-18)22-13-6-4-12(20)5-7-13/h1-3,8-10,12-13H,4-7,20H2,(H3,21,22,23,24,25) |

InChI Key |

CJLQQZSGCYBOSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)NC2=NC(=NC3=C2C=CN3)NC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pak4-IN-2: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

p21-activated kinase 4 (PAK4), a member of the serine/threonine kinase family, has emerged as a significant therapeutic target in oncology. Its overexpression is correlated with the progression of numerous cancers, where it plays a pivotal role in cell proliferation, survival, and metastasis. Pak4-IN-2 has been identified as a highly potent and selective inhibitor of PAK4, demonstrating significant anti-tumor activity in preclinical studies. This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, including its effects on cellular processes, underlying signaling pathways, and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the direct inhibition of the kinase activity of PAK4. With a half-maximal inhibitory concentration (IC50) of 2.7 nM, it demonstrates high potency.[1] This inhibition leads to a cascade of downstream effects, culminating in the suppression of cancer cell growth and survival. The primary observed cellular outcomes of this compound treatment in cancer cells are cell cycle arrest and the induction of apoptosis.[1]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across various cancer cell lines. The following table summarizes the key IC50 values, demonstrating its potency and selectivity.

| Assay Type | Target | Cell Line | IC50 Value | Reference |

| Kinase Assay | PAK4 | - | 2.7 nM | [1] |

| Cell Proliferation | - | MV4-11 (Leukemia) | 7.8 ± 2.8 nM | [1] |

| Cell Proliferation | - | MDA-MB-231 (Breast Cancer) | 825 ± 106 nM | [1] |

| Cell Proliferation | - | 293T (Normal Kidney) | > 10,000 nM | [1] |

Effects on Cancer Cell Processes

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant arrest in the G0/G1 phase of the cell cycle. In MV4-11 leukemia cells, exposure to this compound at concentrations between 5 and 50 nM for 48 hours resulted in a dose-dependent increase in the proportion of cells in the G0/G1 phase, with a corresponding decrease in the S-phase population.[1]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. In a dose-dependent manner, treatment of MV4-11 cells with this compound (10-250 nM for 48 hours) resulted in a significant increase in programmed cell death.[1]

Signaling Pathways Modulated by this compound

The primary molecular mechanism of this compound is the inhibition of PAK4's kinase activity, which is evidenced by a marked reduction in the phosphorylation of PAK4 at serine 474 (p-PAK4(Ser474)) in a concentration-dependent manner in MV4-11 cells treated with 50-800 nM of the inhibitor for 24 hours.[1] The inhibition of this key signaling node disrupts several downstream pathways critical for cancer cell survival and proliferation.

References

A Technical Guide to the Downstream Targets of p21-Activated Kinase 4 (PAK4) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

p21-activated kinase 4 (PAK4), a serine/threonine kinase, has emerged as a significant therapeutic target in oncology due to its overexpression in numerous cancers and its central role in driving malignant phenotypes.[1][2][3] As a downstream effector of Rho GTPases like Cdc42, PAK4 modulates a wide array of cellular processes including cytoskeletal dynamics, cell proliferation, survival, and invasion.[3][4] Pharmacological inhibition of PAK4 is a promising strategy for cancer therapy, and understanding the downstream consequences of this inhibition is critical for drug development and biomarker discovery.[2][5] This technical guide provides an in-depth overview of the key downstream targets and signaling pathways affected by the inhibition of PAK4, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. While the specific inhibitor "Pak4-IN-2" is not extensively characterized in the reviewed literature, this document consolidates findings from well-studied PAK4 inhibitors (e.g., KPT-9274, PF-3758309) and genetic knockdown studies to provide a comprehensive view of the downstream effects of blocking PAK4 activity.

Introduction to PAK4 and its Role in Cancer

The p21-activated kinase (PAK) family consists of six members divided into two groups. Group I includes PAK1, PAK2, and PAK3, while Group II comprises PAK4, PAK5, and PAK6.[1][6] PAK4 is a key member of the Group II PAKs and a critical effector of the Rho family of small GTPases, particularly Cdc42 and Rac.[4][6] Its activation is linked to numerous cancer hallmarks:

-

Oncogenic Transformation: Overexpression of PAK4 can transform cells, leading to anchorage-independent growth and tumor formation.[6]

-

Proliferation and Survival: PAK4 promotes cell cycle progression and protects cancer cells from apoptosis by phosphorylating key regulatory proteins.[3][7][8]

-

Metastasis and Invasion: It plays a crucial role in cytoskeletal remodeling, enabling increased cell motility and invasion.[8]

-

Drug Resistance: PAK4 activation has been implicated in resistance to conventional chemotherapies and targeted agents.[8][9]

Given its frequent amplification and overexpression in various malignancies—including pancreatic, colon, breast, and ovarian cancers—PAK4 is an attractive target for therapeutic intervention.[1][10][11]

Key Downstream Signaling Pathways Modulated by PAK4 Inhibition

Inhibition of PAK4 kinase activity or reduction of its expression leads to the attenuation of multiple pro-oncogenic signaling cascades. The primary downstream effects are observed in pathways controlling the cytoskeleton, cell cycle, survival, and gene expression.

Cytoskeletal Organization and Cell Motility

A primary function of PAK4 is the regulation of the actin cytoskeleton. Inhibition disrupts this process, leading to reduced cell migration and invasion.

-

LIMK1/Cofilin Pathway: PAK4 directly phosphorylates and activates LIM domain kinase 1 (LIMK1).[5][7] Activated LIMK1 then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inhibition of PAK4 leads to decreased LIMK1 phosphorylation, resulting in active cofilin, which promotes actin filament disassembly and inhibits the formation of invasive structures like filopodia.[5]

-

GEF-H1: PAK4 phosphorylates and inhibits the Rho GTPase guanine nucleotide exchange factor H1 (GEF-H1), which modulates RhoA activity.[7][12]

-

Integrin β5 and Paxillin: PAK4 phosphorylates the integrin β5 subunit and the focal adhesion protein paxillin, events that are crucial for cell adhesion dynamics and migration.[7][9]

Cell Proliferation and Cycle Progression

PAK4 inhibition frequently results in cell cycle arrest and reduced proliferation.

-

PI3K/Akt Pathway: PAK4 can activate the PI3K/Akt signaling pathway, a central regulator of cell growth and survival.[9][10] Inhibition of PAK4 has been shown to decrease Akt phosphorylation.[10]

-

MEK/ERK Pathway: The Raf/MEK/ERK cascade is another key mitogenic pathway influenced by PAK4.[5][9] In some contexts, PAK4 inhibition leads to reduced ERK activation, contributing to anti-proliferative effects.[8]

-

Wnt/β-catenin Pathway: PAK4 can phosphorylate β-catenin at Ser675, which promotes its nuclear translocation and transcriptional activity, leading to the expression of proliferation-associated genes like c-myc and CyclinD1.[5][9]

-

p53 Regulation: PAK4 enhances the binding of MDM2 to the tumor suppressor p53, promoting p53's ubiquitination and degradation.[13] Consequently, PAK4 inhibition can lead to p53 stabilization.[13]

Cell Survival and Apoptosis

PAK4 confers a strong pro-survival advantage to cancer cells. Its inhibition can re-sensitize cells to apoptotic stimuli.

-

BAD Phosphorylation: PAK4 phosphorylates the pro-apoptotic protein Bad (Bcl-2-associated death promoter) at Ser112, which inactivates it and prevents it from sequestering anti-apoptotic Bcl-2/Bcl-XL proteins.[7][8][14] PAK4 inhibition restores Bad's pro-apoptotic function.

-

Caspase Regulation: PAK4 can abrogate the activation of initiator caspase-8, thereby blocking the extrinsic apoptosis pathway.[8][9]

-

NF-κB Pathway: By activating the PI3K/Akt and MEK/ERK pathways, PAK4 can stimulate the transcriptional activity of NF-κB, which controls the expression of numerous survival genes.[8][9]

Other Key Downstream Effects

-

TGF-β Pathway: PAK4 interacts with Smad2/3, blocking their phosphorylation and activation by the TGF-β receptor. This allows cancer cells to escape the growth-inhibitory effects of TGF-β.[8][9]

-

Immune Evasion: Through the Wnt/β-catenin pathway, PAK4 can upregulate the expression of PD-L1, a key immune checkpoint protein that suppresses anti-tumor T cell responses.[3]

Data Presentation: Effects of PAK4 Inhibition

Quantitative data on the effects of specific PAK4 inhibitors on downstream targets are summarized below. The data are compiled from various studies and cell line models.

Table 1: Inhibitory Activity of Selected PAK4 Inhibitors

| Inhibitor | Target(s) | IC50 | Cell Line / Assay Type | Reference |

|---|---|---|---|---|

| PF-3758309 | Pan-PAK inhibitor (Groups I & II) | PAK1: 13 nM, PAK4: 3.6 nM | Cell-free kinase assays | [1][15] |

| KPT-9274 | Dual PAK4 / NAMPT inhibitor | Not specified (allosteric) | Various cancer cell lines | [5][14] |

| LCH-7749944 | PAK4 inhibitor | Not specified | Gastric cancer cells | [8][16] |

| Compound 16 | PAK4 inhibitor | 420 nM | Cell-free kinase assay | [5] |

| (Phenanthryl-tetrahydroisoquinoline) | | 0.28 µM (cell growth) | A549 lung cancer cells |[5] |

Table 2: Quantitative Effects of PAK4 Inhibition or Knockdown on Downstream Targets

| Downstream Target | Effect of Inhibition | Quantitative Change | Cell Line / Model | Reference |

|---|---|---|---|---|

| PYK2 Phosphorylation | Decreased | 55-60% reduction with PF-3758309 / LCH-7749944 | Rat Pancreatic Acinar Cells | [16] |

| Cell Proliferation | Decreased | 43-89% reduction with PAK4 siRNA | KRAS-mutant colon cancer cells | [6] |

| Cell Viability | Decreased | Dose-dependent decrease | Waldenstrom Macroglobulinemia cells | [14] |

| RAD51 Expression | Decreased | Significant decrease with KPT-9274 | Waldenstrom Macroglobulinemia cells | [14] |

| ParvB Expression | Increased | ~7-fold increase upon PAK4 knockdown | Mouse Mammary Epithelial Cells | [17] |

| Gene Expression | Altered | 26 genes up, 51 genes down (>log2 fold change of 3) | Mouse Mammary Epithelial Cells |[17] |

Visualization of Pathways and Workflows

Diagrams of Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the core signaling pathways downstream of PAK4 and a typical experimental workflow for studying the effects of its inhibition.

Caption: Core signaling pathways regulated by PAK4.

Caption: Experimental workflow for assessing PAK4 inhibition.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to investigate the downstream effects of PAK4 inhibition.

PAK4 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol measures the kinase activity of purified PAK4 by quantifying the amount of ADP produced during the phosphorylation reaction.[18]

Materials:

-

Recombinant human PAK4 enzyme

-

PAK4 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[18]

-

Substrate (e.g., generic kinase substrate like myelin basic protein or a specific peptide)

-

ATP (at a concentration near the Km for PAK4)

-

PAK4 inhibitor (e.g., PF-3758309) or DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare Reagents: Dilute the PAK4 enzyme, substrate, ATP, and test inhibitors to their final desired concentrations in Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of inhibitor or DMSO vehicle.

-

2 µL of PAK4 enzyme solution.

-

2 µL of Substrate/ATP mixture to initiate the reaction.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to PAK4 kinase activity.

Western Blotting for Phosphorylated Downstream Targets

This method is used to detect changes in the phosphorylation status or total protein levels of PAK4 substrates.

Materials:

-

Cells cultured and treated as described in the experimental workflow.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-LIMK1, anti-phospho-Akt, anti-phospho-BAD, anti-PAK4, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis: Wash treated cells with ice-cold PBS and lyse with Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control like GAPDH.

Cell Proliferation Assay (CCK-8 or MTT)

These colorimetric assays measure cell viability and proliferation.[13]

Materials:

-

96-well cell culture plates.

-

Cells and PAK4 inhibitor/siRNA.

-

Cell Counting Kit-8 (CCK-8) or MTT reagent.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the PAK4 inhibitor or with control.

-

Incubation: Culture the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add MTT reagent and incubate for 4 hours, then add solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader. The absorbance is proportional to the number of viable cells.

Quantitative Phosphoproteomics

This systems-level approach provides an unbiased, global view of the signaling changes induced by PAK4 inhibition.[12][19]

Methodology Overview (Label-Free PTMScan® Approach):

-

Experimental Setup: Grow cells (e.g., NIH 3T3) expressing constructs for oncogenic K-Ras, activated Cdc42, or with PAK4 ablation (e.g., via shRNA).[12]

-

Cell Lysis and Protein Digestion: Lyse cells under denaturing conditions and digest total protein into peptides using trypsin.

-

Phosphopeptide Enrichment: Incubate the peptide mixture with immobilized phospho-motif antibodies (e.g., anti-phospho-tyrosine, anti-phospho-serine/threonine motifs) to specifically isolate phosphopeptides.[12]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides and identifies the precise sites of phosphorylation.

-

Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance across different experimental conditions (e.g., PAK4 active vs. inhibited). This allows for the identification of proteins with significantly altered phosphorylation, revealing novel downstream targets and pathways.[12][19]

Conclusion

Inhibition of PAK4 represents a compelling therapeutic strategy for a multitude of cancers. The downstream consequences of this inhibition are extensive, leading to the simultaneous disruption of pathways controlling cell motility, proliferation, and survival. Key downstream events include the inactivation of the LIMK1/cofilin axis, suppression of the PI3K/Akt and MEK/ERK pathways, and the promotion of apoptosis through modulation of proteins like BAD. The continued use of advanced techniques such as quantitative phosphoproteomics will further elucidate the complex signaling network regulated by PAK4, aiding in the development of more effective, targeted cancer therapies and the identification of robust pharmacodynamic biomarkers to guide their clinical use.

References

- 1. P21-Activated Kinase 4 (PAK4) Inhibitors as Potential Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAK4 in cancer development: Emerging player and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAK4 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pnas.org [pnas.org]

- 8. Group II p21-activated kinases as therapeutic targets in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. maayanlab.cloud [maayanlab.cloud]

- 12. Systems-wide Analysis of K-Ras, Cdc42, and PAK4 Signaling by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PAK4-relevant proliferation reduced by cell autophagy via p53/mTOR/p-AKT signaling - Li - Translational Cancer Research [tcr.amegroups.org]

- 14. Dual PAK4-NAMPT Inhibition Impacts Growth and Survival, and Increases Sensitivity to DNA-Damaging Agents in Waldenstrom Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphoproteomics identifies determinants of PAK inhibitor sensitivity in leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Group II p21-activated kinase, PAK4, is needed for activation of focal adhesion kinases, MAPK, GSK3, and β-catenin in rat pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. promega.com [promega.com]

- 19. Systems-wide analysis of K-Ras, Cdc42, and PAK4 signaling by quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Pak4 Inhibition on the LIMK1-Cofilin Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the p21-activated kinase 4 (Pak4) and its role in regulating the LIM kinase 1 (LIMK1)-Cofilin signaling pathway, a critical cascade in actin cytoskeleton dynamics, cell motility, and oncogenesis. We focus on the effects of the potent and specific Pak4 inhibitor, Pak4-IN-2, on this pathway. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for assessing pathway modulation, and visualizes the involved processes. This guide is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery investigating the therapeutic potential of targeting the Pak4-LIMK1-Cofilin axis.

Introduction: The Pak4-LIMK1-Cofilin Signaling Axis

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that function as crucial effectors of the Rho GTPases, Rac1 and Cdc42, playing significant roles in a variety of cellular processes including cytoskeletal organization, cell proliferation, and survival.[1][2][3] Pak4, a member of the Group II PAKs, is a key regulator of cell morphology and cytoskeletal dynamics.[2] A primary downstream signaling cascade initiated by Pak4 involves the phosphorylation and activation of LIM kinase 1 (LIMK1).[2][4]

LIMK1, in turn, is a serine/threonine kinase that phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[5] The phosphorylation of cofilin at Serine 3 inhibits its ability to sever and depolymerize F-actin, leading to the stabilization of actin filaments.[5] This stabilization is a critical step in processes requiring cytoskeletal rearrangement, such as cell migration and invasion, which are hallmarks of cancer metastasis.[6] Upregulation of the Pak4/LIMK1/Cofilin-1 pathway has been observed in various cancers, including osteosarcoma, and is associated with advanced clinical stage and distant metastasis.[6]

Given its role in promoting oncogenic phenotypes, Pak4 has emerged as a promising therapeutic target. Small molecule inhibitors, such as this compound, have been developed to specifically target the kinase activity of Pak4 and disrupt its downstream signaling.

The Role of this compound in Modulating the LIMK1-Cofilin Pathway

This compound is a highly potent and specific inhibitor of Pak4. By binding to the ATP-binding pocket of Pak4, it prevents the transfer of a phosphate group to its substrates, including LIMK1. The inhibition of Pak4 activity by this compound is expected to have a cascading effect on the LIMK1-Cofilin pathway, leading to a decrease in LIMK1 phosphorylation and, consequently, a reduction in cofilin phosphorylation. This would restore the actin-depolymerizing activity of cofilin, leading to a more dynamic actin cytoskeleton and potentially inhibiting cell migration and invasion.

Visualizing the Signaling Pathway

The following diagram illustrates the Pak4-LIMK1-Cofilin signaling pathway and the inhibitory action of this compound.

Quantitative Data on Pak4 Inhibition

The efficacy of Pak4 inhibitors can be quantified through various assays. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound in inhibiting its target kinase. The effect on downstream signaling can be quantified by measuring the levels of phosphorylated proteins, and the functional consequence can be assessed by measuring the impact on cell migration and invasion.

Table 1: In Vitro Kinase Inhibition

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| This compound | Pak4 | 2.7 | Biochemical Kinase Assay | [7] |

Table 2: Cellular Effects of Pak4 Inhibition (Representative Data with LCH-7749944)

| Cell Line | Treatment | p-LIMK1 Level | p-Cofilin Level | Cell Migration | Cell Invasion | Reference |

| SGC7901 (Gastric Cancer) | Control | High | High | High | High | [1] |

| SGC7901 (Gastric Cancer) | LCH-7749944 | Significantly Reduced | Significantly Reduced | Significantly Inhibited | Significantly Inhibited | [1] |

Note: Data for p-LIMK1, p-Cofilin, cell migration, and invasion for this compound is not available in a single comprehensive study. The data presented for LCH-7749944, another potent Pak4 inhibitor, is representative of the expected effects of Pak4 inhibition on the LIMK1-Cofilin pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of Pak4 inhibitors on the LIMK1-Cofilin pathway.

In Vitro Pak4 Kinase Assay

This assay is designed to determine the direct inhibitory effect of a compound on the kinase activity of Pak4.

Workflow Diagram:

Materials:

-

Recombinant human Pak4

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

Substrate (e.g., a synthetic peptide corresponding to the Pak4 phosphorylation site on LIMK1)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radioactive assays

-

96-well plates

-

Plate reader capable of luminescence detection or a scintillation counter

Procedure (based on ADP-Glo™ Assay): [8]

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute in kinase assay buffer. Prepare a solution of recombinant Pak4 in kinase assay buffer. Prepare a mixture of the substrate and ATP in kinase assay buffer.

-

Assay Setup: To a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Enzyme Addition: Add the diluted Pak4 enzyme to each well.

-

Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phosphorylated LIMK1 and Cofilin

This method is used to quantify the levels of phosphorylated LIMK1 (p-LIMK1) and phosphorylated cofilin (p-Cofilin) in cells treated with a Pak4 inhibitor.

Workflow Diagram:

References

- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 2. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 3. e-century.us [e-century.us]

- 4. Cytoskeletal changes regulated by the PAK4 serine/threonine kinase are mediated by LIM kinase 1 and cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. clyte.tech [clyte.tech]

- 7. p21-activated kinase 4 regulates ovarian cancer cell proliferation, migration, and invasion and contributes to poor prognosis in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

The Role of Pak4-IN-2 in the Regulation of β-Catenin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the critical role of the p21-activated kinase 4 (Pak4) inhibitor, Pak4-IN-2, in the modulation of β-catenin signaling. Pak4, a serine/threonine kinase, is a key downstream effector of small GTPases Rac and Cdc42 and has been implicated in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Notably, Pak4 directly interacts with and phosphorylates β-catenin, a central component of the canonical Wnt signaling pathway, leading to its stabilization and nuclear translocation, thereby promoting the transcription of target genes involved in cell growth and differentiation.[1][2][3] The dysregulation of the Pak4/β-catenin axis is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Pak4 and β-Catenin Signaling

The canonical Wnt/β-catenin signaling pathway is fundamental to embryonic development and tissue homeostasis. In the absence of a Wnt ligand, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated, leading to the accumulation of unphosphorylated β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes such as c-Myc and Cyclin D1.

p21-activated kinase 4 (Pak4) has emerged as a significant regulator of this pathway. Pak4 can directly phosphorylate β-catenin at serine 675 (S675).[1][4] This phosphorylation event enhances β-catenin's stability and promotes its nuclear localization and transcriptional activity.[1][2] Consequently, aberrant Pak4 activity can lead to the hyperactivation of β-catenin signaling, contributing to tumorigenesis.

This compound: A Potent Inhibitor of Pak4 Kinase Activity

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Pak4, thereby preventing its kinase activity. Its inhibitory potential has been characterized through various in vitro and cell-based assays.

Quantitative Data on this compound Activity

While specific quantitative data on the direct inhibition of β-catenin signaling by this compound is not extensively published, the following table summarizes its known inhibitory concentrations and effects on cancer cell lines. For comparative purposes, data for another specific Pak4 kinase inhibitor, A0317859, is included to illustrate the expected impact on β-catenin signaling.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | Kinase Assay | - | IC50 vs. Pak4 | 2.7 nM | --INVALID-LINK-- |

| Cell Viability | MV4-11 | IC50 | 7.8 ± 2.8 nM | --INVALID-LINK-- | |

| Cell Viability | MDA-MB-231 | IC50 | 825 ± 106 nM | --INVALID-LINK-- | |

| A0317859 | Western Blot | B16 cells | p-β-catenin (S675) | Reduction observed | [5] |

| TCF/LEF Reporter Assay | B16 cells | Wnt3a-induced activity | Reduction observed | [5][6] |

Signaling Pathway and Experimental Workflow Diagrams

Pak4-Mediated Regulation of β-Catenin Signaling

The following diagram illustrates the central role of Pak4 in the β-catenin signaling cascade and the point of intervention for this compound.

Caption: Pak4 regulation of β-catenin and this compound inhibition.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the typical experimental procedure to evaluate the effect of this compound on the β-catenin signaling pathway.

Caption: Workflow for evaluating this compound effects on β-catenin.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of this compound on β-catenin signaling. Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis of β-Catenin Phosphorylation

This protocol is for detecting changes in the phosphorylation of β-catenin at Ser675 following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HEK293T, SW480)

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-β-catenin (Ser675), anti-total β-catenin, anti-Pak4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-β-catenin S675) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To detect total β-catenin and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Wnt3a conditioned medium or recombinant Wnt3a (optional, for stimulating the pathway)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate. The next day, co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO.

-

Pathway Stimulation (Optional): To assess the inhibitor's effect on stimulated signaling, treat the cells with Wnt3a for 6-8 hours before lysis.

-

Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the dual-luciferase assay system.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The results are typically expressed as relative luciferase units (RLU) or fold change over the control.

Co-Immunoprecipitation of Pak4 and β-Catenin

This protocol is used to determine if this compound affects the interaction between Pak4 and β-catenin.

Materials:

-

Cells expressing endogenous or overexpressed Pak4 and β-catenin

-

This compound

-

Non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-Pak4 (for IP), anti-β-catenin (for Western blot)

-

Control IgG antibody (from the same species as the IP antibody)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Pak4 antibody or control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting using an anti-β-catenin antibody to detect the co-immunoprecipitated protein. The input lysates should also be run as a control.

Conclusion

This compound represents a promising therapeutic agent for cancers characterized by aberrant β-catenin signaling. Its high potency and specificity for Pak4 make it an excellent tool for dissecting the role of this kinase in cancer progression. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy of this compound and similar inhibitors in modulating the Pak4/β-catenin signaling axis. Further studies are warranted to fully elucidate the quantitative impact of this compound on β-catenin phosphorylation, nuclear translocation, and target gene expression, which will be crucial for its clinical development.

References

- 1. Nucleo-cytoplasmic shuttling of PAK4 modulates β-catenin intracellular translocation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Investigating the PI3K/AKT Pathway with Pak4-IN-2: A Technical Guide

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on utilizing Pak4-IN-2, a potent inhibitor of p21-activated kinase 4 (PAK4), to investigate the complex interplay with the PI3K/AKT signaling pathway. This document outlines the mechanism, presents key quantitative data, provides detailed experimental protocols, and visualizes the critical molecular interactions and workflows.

Introduction to the PI3K/AKT/PAK4 Signaling Nexus

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many human cancers, making it a primary target for therapeutic development.[1][3]

P21-activated kinase 4 (PAK4), a member of the group II PAK family of serine/threonine kinases, has emerged as a significant modulator of the PI3K/AKT pathway.[4][5] PAK4 is frequently overexpressed in various cancers and has been shown to promote tumorigenesis by activating the PI3K/AKT pathway.[4][6] This activation can contribute to cell proliferation, metastasis, and resistance to chemotherapy.[4][6] The relationship is complex, as evidence also suggests that PI3K can act upstream to activate PAK4 in response to growth factors like HGF.[7] Therefore, specific tools are required to dissect this intricate signaling nexus.

This compound is a highly potent and specific small molecule inhibitor of PAK4, making it an invaluable chemical probe for elucidating the functional role of PAK4 in cellular signaling, particularly in its regulation of the PI3K/AKT pathway.[8]

Quantitative Profile of this compound

This compound demonstrates high potency against PAK4 kinase activity and exhibits differential effects on the proliferation of various cell lines. This selectivity highlights its utility in studying cancers where PAK4 is a key driver.

| Parameter | Value | Cell Line / Target | Reference |

| IC₅₀ (Kinase Assay) | 2.7 nM | PAK4 Kinase | [8] |

| IC₅₀ (Cell Growth) | 7.8 ± 2.8 nM | MV4-11 (Hematoma) | [8] |

| IC₅₀ (Cell Growth) | 825 ± 106 nM | MDA-MB-231 (Solid Tumor) | [8] |

| IC₅₀ (Cell Growth) | > 10,000 nM | 293T (Normal Human Renal Epithelial) | [8] |

Visualizing the Signaling Pathways

Understanding the molecular interactions within the PI3K/AKT pathway and the influence of PAK4 is crucial for designing and interpreting experiments.

The Core PI3K/AKT Signaling Pathway

The canonical PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9][10] PIP3 acts as a docking site for proteins with Pleckstrin homology (PH) domains, including AKT and PDK1, recruiting them to the plasma membrane.[10] Full activation of AKT requires phosphorylation at Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[10][11] Activated AKT then phosphorylates a multitude of downstream substrates to regulate key cellular processes.[12][13] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[2][9]

Caption: The canonical PI3K/AKT signaling cascade.

PAK4's Modulatory Role on the PI3K/AKT Pathway

PAK4 primarily integrates into the pathway as an upstream activator. In many cancer cells, PAK4 can promote the activation of the PI3K/AKT pathway, contributing to oncogenic transformation and drug resistance.[4][6] The use of this compound can block this activation, leading to a reduction in phosphorylated AKT (p-AKT) levels and subsequent downstream effects.

Caption: PAK4 as an upstream activator of the PI3K/AKT pathway.

Experimental Design and Protocols

To investigate the PI3K/AKT pathway using this compound, a series of well-defined experiments are required. The following workflow and protocols provide a comprehensive framework for this analysis.

General Experimental Workflow

A typical investigation involves treating cultured cells with this compound and subsequently analyzing the effects on cell viability and the phosphorylation status of key pathway proteins.

Caption: A standard workflow for analyzing this compound's effects.

Detailed Experimental Protocols

-

Cell Seeding : Plate cells (e.g., MDA-MB-231 breast cancer cells) in appropriate culture vessels and media. Allow cells to adhere and reach 60-70% confluency.

-

Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., a dose range from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v).

-

Treatment : Replace the existing media with media containing the vehicle control (DMSO) or varying concentrations of this compound.

-

Incubation : Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

This protocol is used to measure the phosphorylation status of PAK4 and AKT, which is indicative of pathway activation.

-

Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification : Scrape the cell lysates and centrifuge to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer : Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14]

-

Analysis : Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat cells with a range of this compound concentrations as described in 4.2.1. Include vehicle-only wells as a negative control.

-

Incubation : Incubate the plate for a specified duration (e.g., 72 hours).[8]

-

MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

This assay directly measures the ability of this compound to inhibit the enzymatic activity of PAK4.[16]

-

Assay Preparation : Prepare assay components in a suitable kinase reaction buffer. This includes the PAK4 enzyme, a specific substrate peptide, and ATP.

-

Inhibitor Dilution : Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.[17]

-

Reaction Initiation : In a microplate, add the PAK4 enzyme, the substrate, and the diluted inhibitor. Initiate the kinase reaction by adding ATP.[17]

-

Incubation : Allow the reaction to proceed for a specified time at room temperature.

-

Detection : Stop the reaction and add detection reagents. In a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this typically includes a europium-labeled anti-phospho-substrate antibody and an XL665-labeled acceptor.

-

Measurement : After a final incubation period, read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.

-

Analysis : Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC₅₀ value. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[16]

Interpretation of Results

-

Potent Kinase Inhibition and Selective Cell Killing : A low nanomolar IC₅₀ in a kinase assay combined with a significantly higher IC₅₀ in normal cells compared to cancer cells (as shown in the data table) confirms this compound as a potent and selective inhibitor suitable for targeted studies.[8]

-

Reduction in p-AKT Levels : A dose-dependent decrease in the levels of phosphorylated AKT (Ser473) following treatment with this compound, as measured by Western blot, provides strong evidence that PAK4 activity is required for maintaining PI3K/AKT pathway activation in the tested cell line. A corresponding decrease in p-PAK4 (Ser474) confirms target engagement.[8]

-

Correlation of Viability and Pathway Inhibition : If the IC₅₀ for cell viability is in a similar concentration range as the effective concentration for p-AKT reduction, it strongly suggests that the anti-proliferative effects of this compound are mediated through the inhibition of the PAK4-PI3K/AKT signaling axis.

By employing this compound with the methodologies described, researchers can effectively probe the critical role of PAK4 in the regulation of the PI3K/AKT pathway, paving the way for a deeper understanding of cancer biology and the development of novel therapeutic strategies.

References

- 1. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Pathway-Specific Analysis of Gene Expression Data Identifies the PI3K/Akt Pathway as a Novel Therapeutic Target in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAK4 - Wikipedia [en.wikipedia.org]

- 6. Group II p21-activated kinases as therapeutic targets in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PAK4 kinase activity and somatic mutation promote carcinoma cell motility and influence inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

Pak4-IN-2: A Technical Guide for Interrogating the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p21-activated kinase 4 (PAK4) has emerged as a critical node in various oncogenic signaling pathways, with a particularly significant role in the modulation of the canonical Wnt/β-catenin cascade. The highly potent and selective inhibitor, Pak4-IN-2, serves as an invaluable chemical probe for dissecting the intricate functions of PAK4 within this pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying Wnt signaling. It is designed to equip researchers and drug development professionals with the necessary information to effectively utilize this tool in their investigations.

Introduction to PAK4 and its Role in Wnt Signaling

P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, Rac and Cdc42.[1] The six identified PAKs are categorized into two groups: Group I (PAK1-3) and Group II (PAK4-6).[2] PAK4, a member of Group II, is frequently overexpressed in a multitude of human cancers and has been implicated in regulating cell proliferation, survival, migration, and cytoskeletal dynamics.[3]

A crucial function of PAK4 is its direct involvement in the canonical Wnt/β-catenin signaling pathway.[4] In this pathway, the stability and nuclear translocation of the transcriptional coactivator β-catenin are tightly regulated. PAK4 has been shown to directly phosphorylate β-catenin at serine 675 (S675).[4][5] This phosphorylation event is critical as it prevents the ubiquitination and subsequent proteasomal degradation of β-catenin, leading to its accumulation in the cytoplasm and eventual translocation to the nucleus.[5] Once in the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, such as c-Myc and Cyclin D1, which are pivotal for cell proliferation and survival.[5][6]

Given its role in stabilizing β-catenin, PAK4 is considered a positive regulator of the Wnt signaling pathway, making it an attractive therapeutic target for cancers with aberrant Wnt activation.

This compound: A Potent and Selective PAK4 Inhibitor

This compound is a highly potent small molecule inhibitor of PAK4. Its selectivity and potency make it an excellent tool for studying the specific roles of PAK4 in cellular processes, including Wnt signaling.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of PAK4 and preventing the transfer of phosphate from ATP to its substrates. By inhibiting the catalytic activity of PAK4, this compound effectively blocks the downstream signaling events mediated by this kinase, including the phosphorylation of β-catenin at S675.

Quantitative Data

The following tables summarize the key quantitative data for this compound and other commonly used PAK4 inhibitors for comparative purposes.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 / Ki | Assay Type | Reference |

| This compound | PAK4 | IC50: 2.7 nM | Biochemical Assay | [7] |

| PF-3758309 | PAK4 | Ki: 18.7 ± 6.6 nM | Biochemical Assay | [6] |

| PF-3758309 | PAK1 | Ki: 13.7 ± 1.8 nM | Biochemical Assay | [6] |

| KPT-9274 | PAK4, NAMPT | - | Dual Inhibitor | [6] |

Table 2: Cellular Activity of PAK4 Inhibitors

| Compound | Cell Line | Effect | IC50 | Reference |

| This compound | MV4-11 (Leukemia) | Growth Inhibition | 7.8 ± 2.8 nM | [7] |

| This compound | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 825 ± 106 nM | [7] |

| This compound | 293T (Normal Kidney) | Growth Inhibition | > 10,000 nM | [7] |

| PF-3758309 | HCT116 (Colon Cancer) | Growth Inhibition | 0.24 nM | [6] |

| KPT-9274 | SUM159 (Breast Cancer) | Growth Inhibition | < 300 nM | [6] |

Experimental Protocols for Studying Wnt Signaling with this compound

The following are detailed methodologies for key experiments to investigate the impact of this compound on the Wnt signaling pathway.

Western Blot Analysis of β-catenin Phosphorylation and Stability

This protocol is designed to assess the effect of this compound on the phosphorylation of β-catenin at S675 and its total protein levels.

Materials:

-

Cells of interest (e.g., HEK293T, HCT116)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-β-catenin (Ser675)

-

Mouse anti-total β-catenin

-

Rabbit anti-PAK4

-

Mouse anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control for a specified time (e.g., 1, 6, or 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using image analysis software.

TCF/LEF Reporter (TOP/FOPflash) Assay

This luciferase-based reporter assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.[8]

Materials:

-

Cells of interest plated in 24- or 48-well plates

-

This compound

-

TOPflash and FOPflash luciferase reporter plasmids

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned medium or recombinant Wnt3a (optional, for pathway stimulation)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.

-

Inhibitor Treatment: After 24 hours of transfection, treat the cells with this compound or DMSO. If pathway stimulation is desired, add Wnt3a at this stage.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The TOP/FOPflash ratio is then calculated to determine the specific Wnt-dependent transcriptional activity.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

This method quantifies the mRNA expression levels of known Wnt target genes.

Materials:

-

Cells treated with this compound as described in 3.1

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qRT-PCR master mix

-

Primers for Wnt target genes (e.g., AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

-

Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizing Pathways and Workflows

PAK4-Mediated Wnt Signaling Pathway

Caption: PAK4's role in the canonical Wnt signaling pathway.

Experimental Workflow for Investigating this compound Effects on Wnt Signaling

Caption: A typical experimental workflow using this compound.

Conclusion

This compound is a powerful and specific chemical probe for elucidating the functions of PAK4 in the Wnt/β-catenin signaling pathway. Its high potency allows for the effective inhibition of PAK4 activity at low nanomolar concentrations, enabling precise investigation of downstream consequences such as the stabilization of β-catenin and the activation of Wnt target genes. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to explore the therapeutic potential of targeting PAK4 in Wnt-driven diseases. As our understanding of the intricate cross-talk between signaling pathways continues to grow, tools like this compound will be indispensable for dissecting these complex networks and identifying novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological interventions in the Wnt pathway: inhibition of Wnt secretion versus disrupting the protein–protein interfaces of nuclear factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAK4 inhibition significantly potentiates Gemcitabine activity in PDAC cells via inhibition of Wnt/β-catenin, p-ERK/MAPK and p-AKT/PI3K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 7. Group II p21-activated kinase, PAK4, is needed for activation of focal adhesion kinases, MAPK, GSK3, and β-catenin in rat pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcancer.org [jcancer.org]

Elucidating the Cellular Functions of PAK4: A Technical Guide Focused on the Inhibitor PF-3758309

Disclaimer: Initial searches for a specific p21-activated kinase 4 (PAK4) inhibitor designated "Pak4-IN-2" did not yield any publicly available scientific literature. Therefore, this technical guide will focus on the well-characterized and extensively documented PAK4 inhibitor, PF-3758309 , to elucidate the cellular functions of PAK4. The data and methodologies presented are based on studies conducted with PF-3758309, serving as a representative tool for understanding PAK4's role in cellular processes.

This document is intended for researchers, scientists, and drug development professionals interested in the cellular functions of PAK4 and the methodologies used to study them.

Introduction to PAK4 and the Role of PF-3758309

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, migration, and invasion.[1][2] Its overexpression and hyperactivity are frequently observed in various human cancers, making it an attractive therapeutic target.[2][3]

PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole inhibitor of PAK4.[4][5] It has been instrumental in dissecting the cellular functions of PAK4 by providing a means to acutely and specifically inhibit its kinase activity. This allows for the observation of downstream cellular and molecular consequences, thereby revealing the pathways and processes regulated by PAK4.

Quantitative Data on the Cellular Effects of PF-3758309

The following tables summarize the quantitative effects of PF-3758309 on various cancer cell lines, providing insights into its potency and cellular impact.

Table 1: Inhibitory Activity of PF-3758309

| Parameter | Value | Cell Line/System | Reference |

| Biochemical Potency (Kd) | 2.7 nM | PAK4 | [4][5] |

| Cellular IC50 (pGEF-H1) | 1.3 nM | HCT116 | [4][5] |

| Anchorage-Independent Growth IC50 | 0.24 nM | HCT116 | [4][6] |

| Anchorage-Independent Growth IC50 (Average) | 4.7 ± 3.0 nM | Panel of 20 tumor cell lines | [4][5] |

Table 2: Anti-proliferative Activity of PF-3758309 in Neuroblastoma Cell Lines

| Cell Line | IC50 (µM) | Reference |

| SH-SY5Y | 5.461 | [3] |

| IMR-32 | 2.214 | [3] |

| NBL-S | 14.02 | [3] |

| KELLY | 1.846 | [3] |

Table 3: Effect of PF-3758309 on Cell Cycle Distribution in Neuroblastoma Cells (24h treatment)

| Cell Line | Treatment | % Sub-G1 | % G1 | % S | % G2 | Reference |

| SH-SY5Y | DMSO | 1.8 | 50.7 | 26.2 | 19.8 | [7] |

| 1 µM PF-3758309 | - | - | - | - | [3] | |

| 5 µM PF-3758309 | Increased | - | - | - | [3] | |

| IMR-32 | DMSO | - | - | - | - | [3] |

| 0.5 µM PF-3758309 | - | - | - | - | [3] | |

| 1 µM PF-3758309 | - | - | - | - | [3] | |

| HCT116 | 100 nM PF-3758309 (48h) | 12.4 | 49.4 | 14.4 | 23.1 | [7] |

Table 4: Induction of Apoptosis by PF-3758309 in Neuroblastoma Cells (24h treatment)

| Cell Line | Treatment | % Apoptotic Cells | Reference |

| SH-SY5Y | 1 µM PF-3758309 | 21.2 | [3] |

| 5 µM PF-3758309 | 26.9 | [3] | |

| IMR-32 | 0.5 µM PF-3758309 | 19.7 | [3] |

| 1 µM PF-3758309 | 44.9 | [3] |

Signaling Pathways Modulated by PAK4 Inhibition

Inhibition of PAK4 by PF-3758309 has been shown to impact several critical signaling pathways that regulate cell behavior. The following diagrams illustrate these pathways.

Caption: PAK4 signaling pathways and points of inhibition by PF-3758309.

Caption: Experimental workflow for a typical cell viability (MTT) assay.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of PF-3758309 are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., SH-SY5Y, IMR-32)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well clear flat-bottom plates

-

PF-3758309 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed 2 x 104 cells per well in a 96-well plate in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.[3]

-

Prepare serial dilutions of PF-3758309 in culture medium from the stock solution. The final concentrations may range from 0.625 µM to 20 µM.[3] A DMSO-only control should also be prepared.

-

Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of PF-3758309 or DMSO control.

-

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[3]

-

After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate for an additional 1 to 4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control wells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.[3]

Transwell Migration Assay

This assay assesses the effect of PF-3758309 on the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

24-well plates

-

Serum-free medium

-

Complete medium with chemoattractant (e.g., 10% FBS)

-

PF-3758309

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Procedure:

-

Culture cells to ~80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Place 600 µL of complete medium (with 10% FBS as a chemoattractant) in the lower chamber of the 24-well plate.

-

Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL.

-

Treat the cell suspension with the desired concentration of PF-3758309 or DMSO as a control.

-

Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.[8]

-

Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.[9]

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the fixed cells with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the number of migrated cells in the PF-3758309-treated group to the control group.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status or expression levels of proteins in PAK4 signaling pathways following treatment with PF-3758309.

Materials:

-

Cancer cell lines

-

PF-3758309

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PAK4, anti-PAK4, anti-p-GEF-H1, anti-p-LIMK1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with PF-3758309 or DMSO for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression or phosphorylation levels, often normalizing to a loading control like β-actin.[10]

Conclusion

The small molecule inhibitor PF-3758309 has been a crucial tool in elucidating the multifaceted roles of PAK4 in cancer biology. Through its application, it has been demonstrated that PAK4 is a key regulator of cell proliferation, survival, cell cycle progression, migration, and invasion. The inhibition of PAK4 by PF-3758309 leads to cell cycle arrest, induction of apoptosis, and suppression of metastatic potential in various cancer models. These effects are mediated through the modulation of key signaling pathways, including those involving GEF-H1, LIMK1/Cofilin, β-catenin, CREB, and NF-κB. The data and protocols presented in this guide provide a framework for the continued investigation of PAK4 as a therapeutic target and the development of novel anti-cancer strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Targeting PAK4 inhibits Ras-mediated signaling and multiple oncogenic pathways in high-risk Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Pak4-IN-2 on Cytoskeleton Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P21-activated kinase 4 (PAK4), a member of the group II p21-activated kinases, is a critical regulator of numerous cellular processes, including cytoskeleton organization, cell motility, proliferation, and survival.[1] As a downstream effector of the Rho GTPase Cdc42, PAK4 plays a pivotal role in the dynamic remodeling of the actin cytoskeleton, influencing the formation of filopodia and focal adhesions.[1][2][3] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[4][5][6] This technical guide provides an in-depth overview of Pak4-IN-2, a potent PAK4 inhibitor, and its impact on cytoskeleton dynamics. We will delve into its mechanism of action, present quantitative data on its cellular effects, and provide detailed experimental protocols for its characterization.

This compound: A Potent Inhibitor of PAK4 Kinase Activity

This compound is a small molecule inhibitor that demonstrates high potency against PAK4.[7] Its primary mechanism of action is the competitive inhibition of ATP binding to the PAK4 kinase domain, thereby preventing the phosphorylation of downstream substrates.[8] This inhibition disrupts the signaling cascades that regulate cytoskeletal rearrangements and other PAK4-dependent cellular functions.

Quantitative Data on the Effects of this compound and Representative PAK4 Inhibitors

The following tables summarize the quantitative data on the effects of this compound and other well-characterized PAK4 inhibitors on kinase activity, cell viability, and cytoskeleton-related processes.